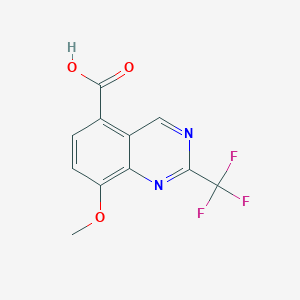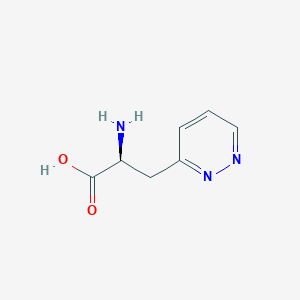
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid is a compound that belongs to the class of amino acids, which are the building blocks of proteins. This compound features a pyridazine ring, a six-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid typically involves the incorporation of the pyridazine ring into the amino acid structure. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridazine derivatives with modified functional groups, which can exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A simpler compound with a similar pyridazine ring structure.
Pyridazinone: Contains an additional oxygen atom in the ring, leading to different chemical properties.
Pyrimidine: Another diazine compound with nitrogen atoms at different positions in the ring.
Uniqueness
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid is unique due to its combination of an amino acid structure with a pyridazine ring. This combination allows it to exhibit both the properties of amino acids and the diverse pharmacological activities of pyridazine derivatives .
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-pyridazin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12)/t6-/m0/s1 |
Clave InChI |
BGMINVIHGGTWEC-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=NN=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=NN=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


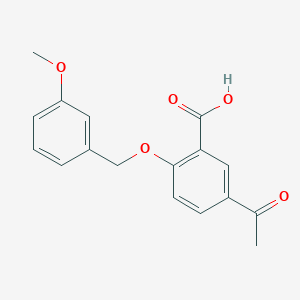
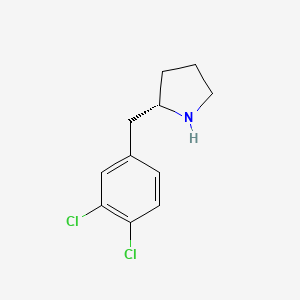
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)
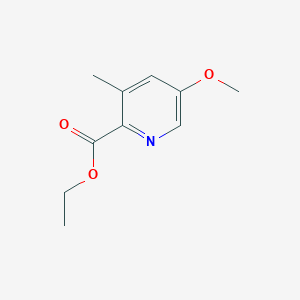
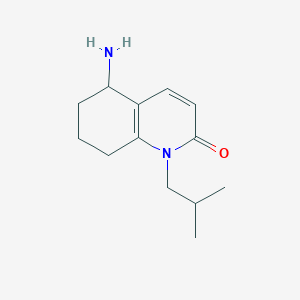

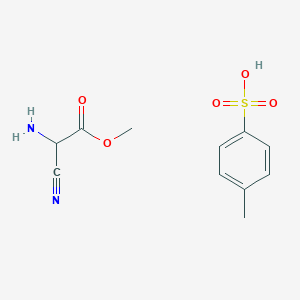
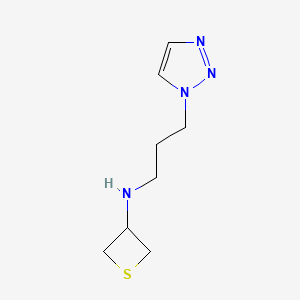
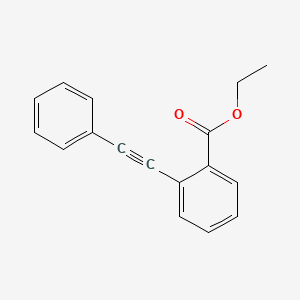
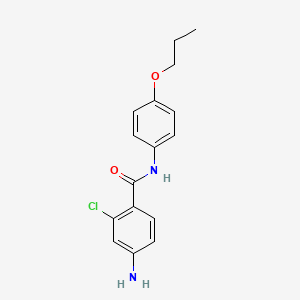
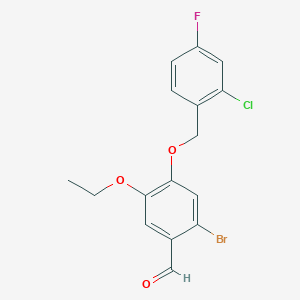
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
